Formation via a Unique CYP2C8-Mediated Shunt, Distinct from Primary CYP2C9 Hydroxylation
The formation of 4-Hydroxy Diclofenac Acyl Glucuronide is catalyzed by CYP2C8, representing a secondary oxidative pathway that acts on diclofenac acyl glucuronide (DIC-AG), not the parent drug. This is a distinct route from the primary, CYP2C9-mediated 4′-hydroxylation of diclofenac. In human liver microsomes, this novel pathway accounted for significant conversion of intrahepatically formed DIC-AG, with the estimated hepatic intrinsic clearance (CLint) of this pathway suggesting a major fraction of DIC-AG is converted to its 4-hydroxy derivative in vivo [1].
| Evidence Dimension | Enzymatic Route and Catalyst |
|---|---|
| Target Compound Data | Formed via CYP2C8-mediated oxidation of diclofenac acyl glucuronide |
| Comparator Or Baseline | 4′-Hydroxy diclofenac: Formed via CYP2C9-mediated oxidation of parent diclofenac |
| Quantified Difference | Different cytochrome P450 enzymes (CYP2C8 vs. CYP2C9) with distinct substrate binding sites and polymorphism profiles |
| Conditions | Incubation with human liver microsomes (HLMs) |
Why This Matters
This distinct enzymatic origin is critical for interpreting drug-drug interaction studies and for correctly attributing clearance to specific CYP isoforms, as the use of diclofenac as a CYP2C9 probe is confounded by this CYP2C8 shunt [1].
- [1] Kumar, S., Samuel, K., Subramanian, R., Braun, M. P., Stearns, R. A., Chiu, S. H., ... & Baillie, T. A. (2002). Extrapolation of Diclofenac Clearance from in Vitro Microsomal Metabolism Data: Role of Acyl Glucuronidation and Sequential Oxidative Metabolism of the Acyl Glucuronide. Journal of Pharmacology and Experimental Therapeutics, 303(3), 969-978. View Source
